![molecular formula C19H28N2 B4974542 1-bicyclo[2.2.1]hept-2-yl-4-(2,5-dimethylphenyl)piperazine](/img/structure/B4974542.png)
1-bicyclo[2.2.1]hept-2-yl-4-(2,5-dimethylphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-bicyclo[2.2.1]hept-2-yl-4-(2,5-dimethylphenyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of piperazine derivatives and has a unique molecular structure that makes it an interesting candidate for further investigation.2.1]hept-2-yl-4-(2,5-dimethylphenyl)piperazine.
Mecanismo De Acción
The mechanism of action of 1-bicyclo[2.2.1]hept-2-yl-4-(2,5-dimethylphenyl)piperazine is not fully understood. However, it is believed to act as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors. It may also modulate the activity of other neurotransmitter systems, including norepinephrine and glutamate. The compound's unique molecular structure may contribute to its ability to interact with multiple receptor types.
Biochemical and Physiological Effects:
1-bicyclo[2.2.1]hept-2-yl-4-(2,5-dimethylphenyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to increase dopamine and serotonin release in the brain, which may contribute to its antidepressant and anxiolytic properties. The compound has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been shown to have a low propensity for causing extrapyramidal side effects, which are commonly associated with antipsychotic medications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-bicyclo[2.2.1]hept-2-yl-4-(2,5-dimethylphenyl)piperazine in lab experiments is its ability to modulate multiple neurotransmitter systems. This may make it a useful tool for investigating the underlying mechanisms of various neurological and psychiatric disorders. However, one limitation is that the compound's mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
1-bicyclo[2.2.1]hept-2-yl-4-(2,5-dimethylphenyl)piperazine has several potential future directions for research. One direction is to investigate its potential as a treatment for neurodegenerative disorders, such as Alzheimer's disease. Another direction is to investigate its potential as a treatment for psychiatric disorders, such as schizophrenia and depression. Additionally, further research is needed to fully understand the compound's mechanism of action and how it interacts with various neurotransmitter systems.
Métodos De Síntesis
The synthesis of 1-bicyclo[2.2.1]hept-2-yl-4-(2,5-dimethylphenyl)piperazine involves the reaction of bicyclo[2.2.1]hept-2-ene with 2,5-dimethylphenylpiperazine in the presence of a catalyst. The reaction proceeds via a series of steps, including the formation of an intermediate and subsequent cyclization to form the final product. The synthesis method has been optimized to produce high yields of pure 1-bicyclo[2.2.1]hept-2-yl-4-(2,5-dimethylphenyl)piperazine.
Aplicaciones Científicas De Investigación
1-bicyclo[2.2.1]hept-2-yl-4-(2,5-dimethylphenyl)piperazine has been studied extensively for its potential therapeutic applications. It has been shown to have antipsychotic, antidepressant, and anxiolytic properties. The compound has been investigated for its ability to modulate neurotransmitter systems, including dopamine, serotonin, and norepinephrine. Additionally, it has been studied for its potential to treat neurodegenerative disorders, such as Alzheimer's disease.
Propiedades
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-4-(2,5-dimethylphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2/c1-14-3-4-15(2)18(11-14)20-7-9-21(10-8-20)19-13-16-5-6-17(19)12-16/h3-4,11,16-17,19H,5-10,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEWTUZRMARXBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3CC4CCC3C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bicyclo[2.2.1]heptanyl)-4-(2,5-dimethylphenyl)piperazine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.